p-Metolazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Metolazone is a thiazide diuretic (water pill) that reduces the amount of water in the body by increasing the flow of urine . It is used to treat fluid retention (edema) and swelling caused by congestive heart failure, kidney disease, or other medical conditions . Metolazone is also used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

Metolazone is synthesized through a series of chemical reactions. One method involves the formation of a parenteral formulation of metolazone comprising a lyophilized solid prepared from the sodium salt of metolazone and sodium hydroxide .Molecular Structure Analysis

The crystal structure of metolazone has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Metolazone crystallizes in space group P -1 (#2) with a = 8.1976 (5), b = 14.4615 (69), c = 16.0993 (86) Å, α = 115.009 (18), β = 90.096 (7), γ = 106.264 (4)°, V = 1644.52 (9) Å .Chemical Reactions Analysis

Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules (mostly in the distal tubules), decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .Physical And Chemical Properties Analysis

Metolazone is a crystalline solid with a melting point of 252-254°C . It is virtually insoluble in water (0.02 mg/mL), making it challenging to achieve an effective concentration in a volume of water suitable for parenteral administration .Applications De Recherche Scientifique

Lifespan Extension in Model Organisms

Metolazone has been found to upregulate mitochondrial chaperones and extend lifespan in Caenorhabditis elegans, a model organism widely used in aging research . The compound was found to activate the mitochondrial unfolded protein response (UPRmt), a mitochondrial stress response that promotes longevity .

Activation of Mitochondrial Chaperones

In addition to its effects on lifespan, Metolazone specifically induced the expression of mitochondrial chaperones in the HeLa cell line . This suggests potential applications in research related to mitochondrial function and stress responses.

Drug Stability and Degradation

Metolazone has been the subject of research into drug stability and degradation . Two robust and selective stability-indicating chromatographic methods were developed and validated for the determination of Metolazone in drug substance and pharmaceutical dosage form in the presence of its degradation products .

Pharmacokinetics

Studies have been conducted to examine the pharmacokinetic characteristics of Metolazone in healthy subjects after single and multiple doses taken orally . This research is crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.

Treatment of Congestive Heart Failure and High Blood Pressure

Metolazone is primarily used as a diuretic to treat congestive heart failure and high blood pressure . Its mechanism of action and efficacy in these applications are areas of ongoing research.

Potential Role in Mitochondrial Recovery

The activation of UPRmt by Metolazone suggests potential applications in promoting the recovery of mitochondrial fusion and fission, as well as mitochondrial DNA replication . This could have implications for research into cellular survival under conditions of mitochondrial stress.

Safety And Hazards

Metolazone should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Propriétés

IUPAC Name |

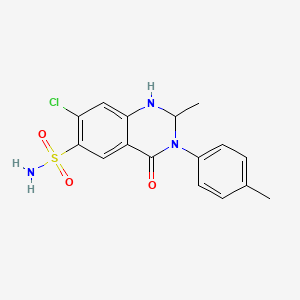

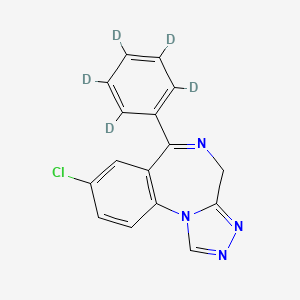

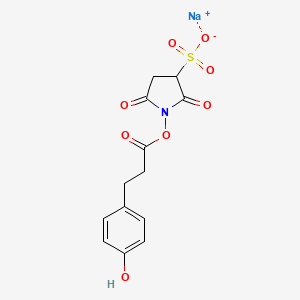

7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRXBEQHWXLTOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Metolazone | |

CAS RN |

28508-63-6 |

Source

|

| Record name | p-Metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{8-Chloro-6-[2-chloro(~2~H_4_)phenyl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl}methanol](/img/structure/B580036.png)

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)